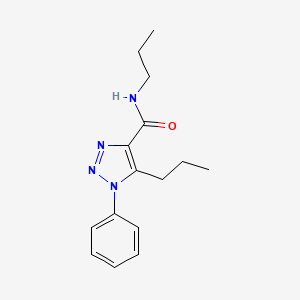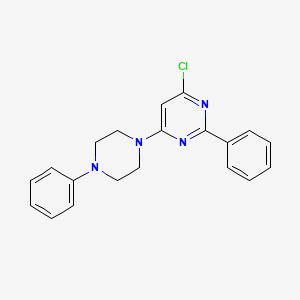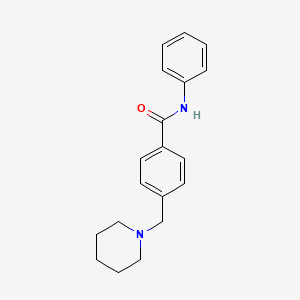
N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide (FMPS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMPS is a sulfonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
For additional details, you can find the compound’s safety information here . Additionally, the work performed by the Ufa Institute of Chemistry, RAS, on materials with specific functional properties may provide relevant insights . If you require product availability, you can inquire with Benchchem .
Wirkmechanismus
Target of Action
N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts on the kidneys . Its primary targets are the tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle . These targets play a crucial role in regulating water and electrolyte balance in the body.
Mode of Action
Furosemide promotes diuresis by blocking the tubular reabsorption of sodium and chloride in the kidneys . This inhibition enhances the excretion of water from the body, leading to increased urine production and decreased fluid accumulation . The compound’s interaction with its targets results in changes in electrolyte levels and fluid balance, which can help treat conditions like hypertension and edema .
Biochemical Pathways
The biochemical pathways affected by Furosemide primarily involve electrolyte transport and balance. By inhibiting sodium and chloride reabsorption, Furosemide disrupts the normal electrolyte balance in the kidneys . This disruption leads to increased excretion of these electrolytes, along with water, in the urine . The downstream effects include reduced fluid accumulation in the body and decreased blood pressure .
Pharmacokinetics
On average, 70% of an oral dose of Furosemide is absorbed . The drug is 97.6% bound to plasma albumins . The half-life of Furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . In uremic patients with liver cirrhosis, the elimination half-life is prolonged to more than 10 hours . These ADME properties impact the bioavailability of Furosemide, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Furosemide’s action include increased urine production and decreased fluid accumulation in the body . At the cellular level, Furosemide inhibits the reabsorption of sodium and chloride ions in the kidney tubules . At the molecular level, this results in an increased concentration of these ions in the urine, leading to increased water excretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Furosemide. For instance, the drug’s diuretic effect is closely related to creatinine clearance: it has no effect in anuric cases, a moderate effect if creatinine clearance is lower than 10 ml/min, and a marked effect if creatinine clearance is higher than 10 ml/min . Additionally, factors such as diet, hydration status, and co-administration with other medications can also influence the drug’s action and efficacy .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-12-7-9(6-10-12)16(13,14)11-5-8-3-2-4-15-8/h2-4,6-7,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXOBWYDBKWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)
![N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B4654451.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)
![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)

![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)


![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)